molecular formula C21H26N4O6 B2494631 4-(3-{1-[(Oxan-4-yl)carbamoyl]piperidin-4-yl}-2,5-dioxoimidazolidin-1-yl)benzoic acid CAS No. 2097925-33-0

4-(3-{1-[(Oxan-4-yl)carbamoyl]piperidin-4-yl}-2,5-dioxoimidazolidin-1-yl)benzoic acid

Cat. No. B2494631
CAS RN: 2097925-33-0
M. Wt: 430.461
InChI Key: CXIUBDCVTFMNTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with complex structures similar to 4-(3-{1-[(Oxan-4-yl)carbamoyl]piperidin-4-yl}-2,5-dioxoimidazolidin-1-yl)benzoic acid often involves multi-step synthetic pathways. For example, compounds with related structures have been synthesized through reactions involving thiosemicarbazides and aromatic aldehydes, leading to derivatives with notable antimicrobial and anti-proliferative activities (Al-Mutairi et al., 2019).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques like X-ray diffraction, revealing intricate details about their crystallography and geometry. For instance, a compound showing cytotoxic potential against leukemia cell lines was characterized, highlighting the importance of structural analysis in understanding the compound's biological activities (Guillon et al., 2018).

Chemical Reactions and Properties

Compounds structurally related to this compound participate in various chemical reactions, producing derivatives with diverse biological activities. The synthesis and reaction mechanisms often involve interactions with nitrogenous bases, leading to hybrid systems containing pharmacophoric fragments (Ivanova et al., 2019).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, play a crucial role in the compound's application and effectiveness. Studies on related compounds have focused on crystallography to understand the intermolecular interactions and structural stability (Faizi et al., 2016).

properties

IUPAC Name

4-[3-[1-(oxan-4-ylcarbamoyl)piperidin-4-yl]-2,5-dioxoimidazolidin-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O6/c26-18-13-24(21(30)25(18)17-3-1-14(2-4-17)19(27)28)16-5-9-23(10-6-16)20(29)22-15-7-11-31-12-8-15/h1-4,15-16H,5-13H2,(H,22,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIUBDCVTFMNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O)C(=O)NC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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